2-(4-Methylthiazol-5-yl)ethyl acetate

Catalog No.
S1973049
CAS No.
656-53-1
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methylthiazol-5-yl)ethyl acetate

CAS Number

656-53-1

Product Name

2-(4-Methylthiazol-5-yl)ethyl acetate

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-6-8(12-5-9-6)3-4-11-7(2)10/h5H,3-4H2,1-2H3

InChI Key

CRTCWNPLKVVXIX-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCOC(=O)C

Solubility

Slightly soluble in water; Soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C

Treatment of Vascular Dementia (VaD)

    Scientific Field: Medical Science, specifically Neurology and Pharmacology.

    Methods of Application or Experimental Procedures: In the study, the protective effects of W1302 were investigated in VaD rats induced by the permanent occlusion of bilateral common carotid arteries model related to spontaneous hypertension (SHR-2VO).

    Results or Outcomes: The results showed that W1302 treatment exhibited stronger improvement in the spatial learning and memory deficits in SHR-2VO rats compared with nimodipine, a commonly used drug for this condition. W1302 treatment significantly increased NO and cGMP production, restored mitochondrial membrane potential, and attenuated oxidative stress as evidenced by increasing ATP production and reducing malondialdehyde (MDA) levels in the brain.

2-(4-Methylthiazol-5-yl)ethyl acetate is an organic compound with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol. It is identified by the CAS number 656-53-1 and is known for its distinctive thiazole ring structure, which contributes to its unique chemical properties. This compound appears as a colorless to light yellow liquid with a boiling point of approximately 116°C to 118°C at reduced pressure (6 mmHg) and a density of about 1.147 g/cm³ .

The compound is characterized by its functional groups, including an acetate ester and a thiazole moiety, making it relevant in various chemical and biological contexts. Its structure can be represented as follows:

text
O ||C-C-C1=C(C)N=CS1

Typical of esters and thiazoles. Key reactions include:

  • Ester Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water, typically catalyzed by an acid or base.
  • Nucleophilic Substitution: The acetate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Condensation Reactions: The thiazole ring can participate in condensation reactions with other electrophiles, potentially forming larger, more complex molecules.

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including antimicrobial and antifungal properties. The specific biological activity of 2-(4-Methylthiazol-5-yl)ethyl acetate has not been extensively documented, but similar thiazole derivatives have shown potential in:

  • Antimicrobial Activity: Some studies suggest that thiazole derivatives possess activity against various bacteria and fungi.
  • Antitumor Activity: Certain thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

Several methods can be employed to synthesize 2-(4-Methylthiazol-5-yl)ethyl acetate, including:

  • Alkylation of Thiazole Derivatives: This method involves reacting a thiazole derivative with an alkyl halide in the presence of a base to form the desired ester.
  • Esterification Reaction: The compound can be synthesized via the reaction of 4-methylthiazole with acetic acid or acetic anhydride in the presence of an acid catalyst.
  • Click Chemistry: Recent advancements suggest that click chemistry methods may also be applicable for synthesizing this compound through selective coupling reactions.

2-(4-Methylthiazol-5-yl)ethyl acetate finds applications in various fields:

  • Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.
  • Agriculture: Similar compounds are often explored for use as pesticides or fungicides due to their biological activity.
  • Flavoring Agents: The compound may also be used in flavoring applications, given its chemical structure's resemblance to naturally occurring esters.

Several compounds share structural similarities with 2-(4-Methylthiazol-5-yl)ethyl acetate, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Properties
4-MethylthiazoleC₅H₄N₂SExhibits antifungal activity
Ethyl AcetateC₄H₈O₂Widely used as a solvent
ThiazoleC₄H₃NSKnown for diverse biological activities
2-AcetylthiazoleC₅H₅N₃SPotential anticancer properties

The uniqueness of 2-(4-Methylthiazol-5-yl)ethyl acetate lies in its combination of the thiazole ring and the ethyl acetate moiety, which may confer specific biological activities not present in other similar compounds.

Physical Description

Solid
Colourless to yellow liquid; meaty odou

XLogP3

1.4

Density

1.145-1.149

Melting Point

Mp 131 °
131°C

UNII

885387Q99B

GHS Hazard Statements

Aggregated GHS information provided by 1421 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 89 of 1421 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1332 of 1421 companies with hazard statement code(s):;
H332 (96.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

656-53-1

Wikipedia

4-methyl-5-thiazoleethanol acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

5-Thiazoleethanol, 4-methyl-, 5-acetate: ACTIVE

Dates

Modify: 2023-08-16

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